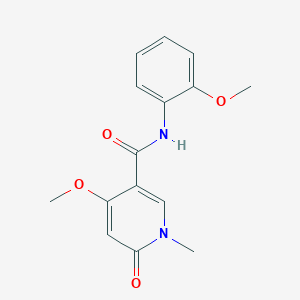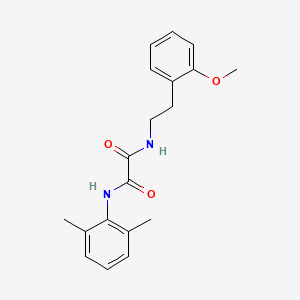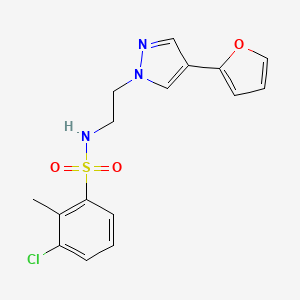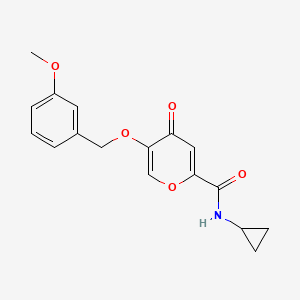![molecular formula C19H21N7 B2362436 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2380173-06-6](/img/structure/B2362436.png)
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine, also known as PP2, is a small molecule inhibitor that has been extensively used in scientific research. PP2 is a potent and selective inhibitor of Src-family kinases, which are involved in the regulation of cell growth, differentiation, and survival.
作用机制
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine works by binding to the ATP-binding site of Src-family kinases, thereby inhibiting their activity. Src-family kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the activity of Src-family kinases, 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can block the growth and proliferation of cancer cells and modulate synaptic plasticity and immune cell function.
Biochemical and Physiological Effects:
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been shown to have a number of biochemical and physiological effects. In cancer cells, 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the brain, 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can modulate synaptic plasticity and memory formation by regulating the activity of Src-family kinases. In immune cells, 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can inhibit the production of cytokines and chemokines, leading to the modulation of immune cell function.
实验室实验的优点和局限性
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of Src-family kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are some limitations to the use of 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in lab experiments. 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in scientific research. One area of interest is the development of more potent and selective inhibitors of Src-family kinases, which could be used to study the role of these kinases in greater detail. Another area of interest is the use of 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in combination with other drugs or therapies to enhance their efficacy. Finally, 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine could be used to study the role of Src-family kinases in other cellular processes, such as cell migration and invasion.
合成方法
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can be synthesized using a multi-step process that involves the reaction of 4,6-dimethyl-2-chloro-pyrimidine with 4-(6-pyridin-3-ylpyridazin-3-yl)piperazine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of Src-family kinases, which are overexpressed in many types of cancer. 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has also been used to study the role of Src-family kinases in synaptic plasticity and memory formation in the brain. In addition, 4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been used to investigate the role of Src-family kinases in immune cell signaling and function.
属性
IUPAC Name |
4,6-dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-14-12-15(2)22-19(21-14)26-10-8-25(9-11-26)18-6-5-17(23-24-18)16-4-3-7-20-13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOGOHXAJHVNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)
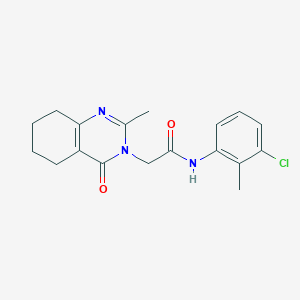
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)

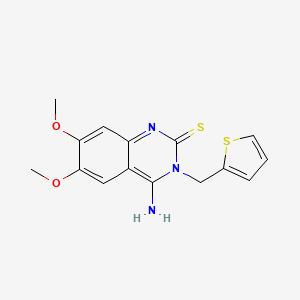
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
